{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
“{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound . Unfortunately, there is limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .Scientific Research Applications
Crystal Structure and Surface Analysis
- A study by Caracelli et al. (2018) on a compound similar to "{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide" discusses its crystal structure and surface characteristics. The chiral methine-C atom in the compound connects different residues and forms supramolecular helical chains in the crystal, sustained by methyl- and methine-C—H⋯O(carbonyl) interactions (Caracelli et al., 2018).
Synthesis and Chemical Reactions
- Watanabe et al. (2010) investigated the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. They observed that sulfanyl-substituted dioxetanes were stable at room temperature and could be further oxidized to produce sulfinyl- and sulfonyl-substituted dioxetanes (Watanabe et al., 2010).
- Yan et al. (2018) developed a photoredox-catalyzed cascade annulation involving compounds similar to "this compound," leading to the synthesis of benzothiophenes and benzoselenophenes (Yan et al., 2018).
Pharmacological Evaluation
- Manikannan et al. (2010) conducted a study involving compounds with a similar structure, focusing on their potential anti-tubercular activity. One of the compounds showed significant inhibition of Mycobacterium tuberculosis (Manikannan et al., 2010).
- Chen et al. (2010) synthesized derivatives of thiadiazole sulfonamides and evaluated their antiviral activity. Some derivatives showed potential anti-tobacco mosaic virus activity (Chen et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chlorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZLWYNHTZEEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)Cl.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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